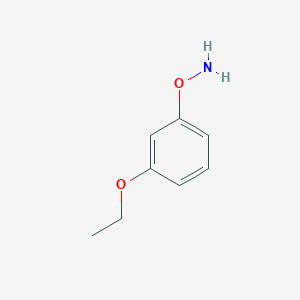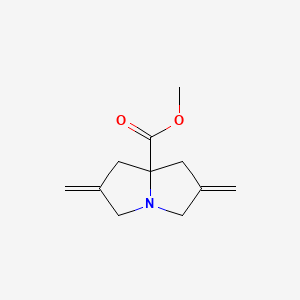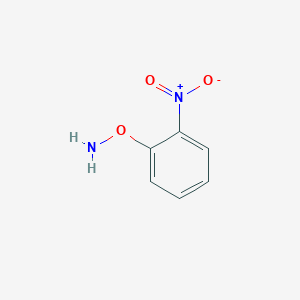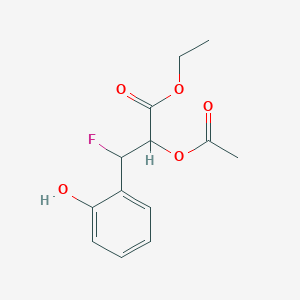
O-(3-ethoxyphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-ethoxyphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-ethoxyphenyl group
Méthodes De Préparation
The synthesis of O-(3-ethoxyphenyl)hydroxylamine can be achieved through several methods. One common approach involves the reaction of 3-ethoxyaniline with hydroxylamine-O-sulfonic acid under acidic conditions . This reaction typically proceeds at room temperature and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
O-(3-ethoxyphenyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form the corresponding nitroso compound using oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can convert it back to the parent amine using reducing agents like sodium borohydride. Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the aromatic ring, leading to a variety of derivatives .
Applications De Recherche Scientifique
O-(3-ethoxyphenyl)hydroxylamine has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various nitrogen-containing compounds, including amines, amides, and N-heterocycles . In the industry, it can be used in the production of dyes, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of O-(3-ethoxyphenyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. This compound can transfer its amino group to various substrates, facilitating the formation of C-N, N-N, O-N, and S-N bonds . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparaison Avec Des Composés Similaires
O-(3-ethoxyphenyl)hydroxylamine can be compared to other O-substituted hydroxylamines, such as O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid . These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. For example, O-(diphenylphosphinyl)hydroxylamine is known for its use in electrophilic amination reactions, while hydroxylamine-O-sulfonic acid is commonly used as an oxidizing agent .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
O-(3-ethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-2-10-7-4-3-5-8(6-7)11-9/h3-6H,2,9H2,1H3 |
Clé InChI |
FOPGWTVUQINBRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC=C1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)

![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)




![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)



